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molecular formula C14H19NO2 B8306703 2-Methyl-4-(piperidin-1-ylmethyl)benzoic acid

2-Methyl-4-(piperidin-1-ylmethyl)benzoic acid

Cat. No. B8306703
M. Wt: 233.31 g/mol
InChI Key: ZYIGOUSUENCMSS-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

To a solution of methyl 2-methyl-4-(piperidin-1-ylmethyl)benzoate (1.8 g, 7.3 mmol) in the mixture solution of tetrahydrofuran:methanol:water=3:1:1 (20 mL) was added lithium hydroxide monohydrate (1 g, 42 mmol). The mixture was stirred at room temperature for 2 hours. The suspension was concentrated in vacuo and quenched with hydrochloride acid aqueous (1N, 5 mL). To the residue, water (50 mL) was added. The mixture was extracted with dichloromethane (50 mL). The combined organic phase was separated, dried over sodium sulfate, filtered and concentrated to give a residue. The residue was purified by column chromatography (silica gel, methanol/dichloromethane=1:15) to give the product 2-methyl-4-(piperidin-1-ylmethyl)benzoic acid (360 mg, 21%) as pale solid.
Name
methyl 2-methyl-4-(piperidin-1-ylmethyl)benzoate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([CH2:12][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].O1CCCC1.CO.O.[OH-].[Li+]>O>[CH3:1][C:2]1[CH:11]=[C:10]([CH2:12][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:3.4.5|

Inputs

Step One
Name
methyl 2-methyl-4-(piperidin-1-ylmethyl)benzoate
Quantity
1.8 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC(=C1)CN1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
lithium hydroxide monohydrate
Quantity
1 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
quenched with hydrochloride acid aqueous (1N, 5 mL)
ADDITION
Type
ADDITION
Details
To the residue, water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, methanol/dichloromethane=1:15)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=C1)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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